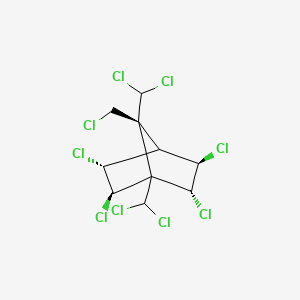

2,3,5,6,8,8,9,10,10-Nonachlorobornane

Vue d'ensemble

Description

2,3,5,6,8,8,9,10,10-Nonachlorobornane is a highly chlorinated organic compound with the molecular formula C10H9Cl9. It is a derivative of bornane, a bicyclic hydrocarbon, and is known for its high stability and persistence in the environment. This compound is also referred to as a toxaphene congener, specifically Parlar 50 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,8,8,9,10,10-Nonachlorobornane involves the chlorination of bornane derivatives. The reaction typically requires the presence of chlorine gas and a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions. The process involves multiple steps of chlorination to achieve the high degree of chlorination observed in the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in large reactors where bornane derivatives are continuously chlorinated until the desired level of chlorination is achieved. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,5,6,8,8,9,10,10-Nonachlorobornane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogen exchange reactions using halogenating agents like bromine or iodine.

Major Products Formed

Oxidation: Formation of chlorinated carboxylic acids or ketones.

Reduction: Formation of partially dechlorinated bornane derivatives.

Substitution: Formation of mixed halogenated bornane derivatives.

Applications De Recherche Scientifique

2,3,5,6,8,8,9,10,10-Nonachlorobornane has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of chlorinated organic compounds.

Biology: Studied for its effects on biological systems, particularly its persistence and bioaccumulation in the environment.

Medicine: Investigated for its potential toxicological effects and mechanisms of action in living organisms.

Industry: Used in the development of pesticides and other chemical products due to its high stability and effectiveness

Mécanisme D'action

The mechanism of action of 2,3,5,6,8,8,9,10,10-Nonachlorobornane involves its interaction with cellular components, leading to disruption of normal cellular functions. It primarily targets the nervous system, where it interferes with the transmission of nerve impulses. This is achieved through the inhibition of ion channels and receptors, leading to neurotoxic effects .

Comparaison Avec Des Composés Similaires

2,3,5,6,8,8,9,10,10-Nonachlorobornane is unique due to its high degree of chlorination and stability. Similar compounds include:

2,3,5,6,8,8,9,10-Octachlorobornane: Slightly less chlorinated and less stable.

2,3,5,6,8,8,9,10,10-Decachlorobornane: More chlorinated but with similar stability.

2,3,5,6,8,8,9,10,10-Nonachlorocamphene: Similar structure but different base hydrocarbon

These compounds share similar properties but differ in their degree of chlorination and specific applications.

Activité Biologique

2,3,5,6,8,8,9,10,10-Nonachlorobornane is a chlorinated hydrocarbon belonging to the class of compounds known as polychlorinated biphenyls (PCBs) and is structurally related to toxaphene. This compound has garnered attention due to its potential biological activities and implications for environmental health.

Chemical Structure and Properties

This compound is characterized by multiple chlorine atoms attached to a bornane skeleton. The presence of these chlorine substituents significantly alters its physicochemical properties and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological systems. It has been shown to affect cellular processes through mechanisms such as:

- Endocrine Disruption : This compound can mimic or interfere with hormone signaling pathways. Studies have demonstrated that chlorinated compounds can bind to estrogen receptors and disrupt normal hormonal functions.

- Neurotoxicity : There is evidence suggesting that nonachlorobornane can affect neurotransmitter systems in the brain. Its interactions with serotonin and dopamine receptors have been noted to influence neuronal activity and behavior.

Toxicological Profile

The toxicological effects of this compound have been investigated in various studies:

- Aquatic Toxicity : Research indicates that this compound exhibits significant toxicity to aquatic organisms. For instance, a study found that exposure to nonachlorobornane resulted in altered behavior and physiological responses in fish species such as lake trout and white suckers .

- Bioaccumulation : Nonachlorobornane has a high potential for bioaccumulation in aquatic food chains. Its long half-life in organisms suggests that it can persist in the environment and accumulate in higher trophic levels .

Study on Aquatic Organisms

In a controlled laboratory setting examining the effects of nonachlorobornane on fish:

- Organism : Lake trout (Salvelinus namaycush)

- Exposure Duration : 30 days

- Concentration Levels : 0.1 μg/L to 10 μg/L

- Findings : Significant behavioral changes were observed at concentrations above 1 μg/L. Physiological stress markers were elevated in exposed fish compared to control groups .

Data Summary Table

| Study | Organism/Model | Exposure Duration | Concentration | Key Findings |

|---|---|---|---|---|

| Aquatic Toxicity Study | Lake Trout | 30 days | 0.1 - 10 μg/L | Behavioral changes at >1 μg/L |

| Bioaccumulation Study | White Suckers | Long-term | Variable | High bioaccumulation potential observed |

| Epidemiological Study | Human Populations | N/A | N/A | Correlation with developmental disorders |

Propriétés

IUPAC Name |

(2R,3R,5R,6R,7R)-2,3,5,6-tetrachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl9/c11-1-9(7(16)17)2-3(12)5(14)10(9,8(18)19)6(15)4(2)13/h2-8H,1H2/t2?,3-,4-,5+,6+,9+,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTWAJXDCVGTJO-DVEWFSKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C2C(C(C1(C(C2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@]1(C2[C@H]([C@@H](C1([C@H]([C@@H]2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985486 | |

| Record name | (2R,3R,5R,6R,7R)-2,3,5,6-tetrachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66860-80-8, 151851-10-4 | |

| Record name | 2,3,5,6,8,8,9,10,10-Nonachlorobornane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066860808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R,5R,6R,7R)-2,3,5,6-tetrachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | B-9-1679 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N53S35030 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.